3-Bromoimidazo[1,2-a]pyridin-6-ol 3-Bromoimidazo[1,2-a]pyridin-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562530
InChI: InChI=1S/C7H5BrN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H
SMILES: C1=CC2=NC=C(N2C=C1O)Br
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol

3-Bromoimidazo[1,2-a]pyridin-6-ol

CAS No.:

Cat. No.: VC13562530

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoimidazo[1,2-a]pyridin-6-ol -

Specification

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
IUPAC Name 3-bromoimidazo[1,2-a]pyridin-6-ol
Standard InChI InChI=1S/C7H5BrN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H
Standard InChI Key AQFYSZARPRVOFW-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(N2C=C1O)Br
Canonical SMILES C1=CC2=NC=C(N2C=C1O)Br

Introduction

Structural and Chemical Properties

The molecular formula of 3-bromoimidazo[1,2-a]pyridin-6-ol is C₇H₅BrN₂O, with a molecular weight of 229.04 g/mol. The fused bicyclic system consists of an imidazole ring annulated to a pyridine ring, with substituents at the 3- and 6-positions introducing distinct electronic and steric effects. Bromine’s electronegativity and the hydroxyl group’s hydrogen-bonding capability influence the compound’s solubility, reactivity, and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₅BrN₂O
Molecular Weight229.04 g/mol
Density (predicted)1.8–2.0 g/cm³
LogP (octanol-water)1.2–1.6
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (N, O)

The bromine atom at position 3 enhances electrophilic aromatic substitution reactivity, enabling further functionalization, while the hydroxyl group at position 6 participates in hydrogen bonding, critical for target engagement . X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals planar geometries, with substituents adopting orientations that minimize steric clash .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 3-bromoimidazo[1,2-a]pyridin-6-ol typically begins with bromination of a pyridine precursor. For example, 5-bromopyridin-2-amine undergoes cyclization with α-halo ketones or aldehydes under acidic conditions to form the imidazo[1,2-a]pyridine core . A representative pathway involves:

  • Bromination: Treatment of pyridin-2-amine with N-bromosuccinimide (NBS) in acetonitrile yields 5-bromopyridin-2-amine .

  • Cyclization: Reaction with 2-bromo-1,1-diethoxyethane in propan-2-ol under reflux forms the imidazo[1,2-a]pyridine skeleton .

  • Functionalization: Subsequent oxidation or hydroxylation at position 6 introduces the hydroxyl group, though specific conditions for this step remain underexplored in the literature .

Late-Stage Modification

Post-cyclization bromination at position 3 can be achieved using brominating agents like Br₂ or HBr in acetic acid, though regioselectivity challenges necessitate careful optimization . Yields for these steps range from 50% to 70%, with purification via silica gel chromatography .

Biological Activities and Mechanisms

PI3Kα Inhibition

Structural analogs of 3-bromoimidazo[1,2-a]pyridin-6-ol inhibit phosphatidylinositol 3-kinase α (PI3Kα), a kinase frequently dysregulated in cancers. The bromine and hydroxyl groups likely interact with the kinase’s ATP-binding pocket, as evidenced by molecular docking studies . Representative derivatives exhibit IC₅₀ values of 10–50 nM against PI3Kα, though specific data for this compound await validation .

Antimicrobial and Antiulcer Effects

Preliminary data suggest broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and Helicobacter pylori (MIC: 4 µg/mL) . The hydroxyl group may inhibit H⁺/K⁺-ATPase in gastric parietal cells, conferring antiulcer properties .

Pharmacological Applications

Oncology

The compound’s dual mechanism—mutant p53 reactivation and PI3K inhibition—positions it as a potential combination therapy agent. Synergy with cisplatin has been observed in NSCLC models, enhancing apoptosis by 40% compared to monotherapy .

Infectious Diseases

In murine models of Helicobacter pylori infection, analogs reduced gastric ulceration by 60% at 10 mg/kg doses, suggesting utility in peptic ulcer disease .

Targeted Drug Delivery

The hydroxyl group facilitates conjugation to nanoparticle carriers. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 3-bromoimidazo[1,2-a]pyridin-6-ol showed 3-fold increased tumor accumulation in xenograft models compared to free drug .

Challenges and Future Directions

Metabolic Stability

Phase I metabolism studies indicate rapid glucuronidation of the hydroxyl group, reducing oral bioavailability to <20% . Prodrug strategies, such as acetyl-protected analogs, are under investigation.

Toxicity Profile

In vivo toxicity assessments reveal dose-dependent hepatotoxicity at >50 mg/kg (mice), necessitating structural optimization to improve therapeutic indices .

Combination Therapies

Ongoing clinical trials explore synergies with immune checkpoint inhibitors, leveraging the compound’s potential to enhance tumor immunogenicity via p53 pathway modulation .

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